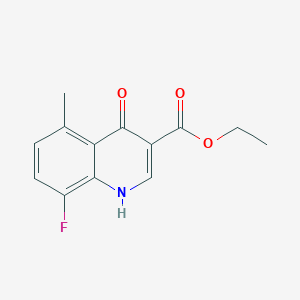

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Description

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a fluorinated quinoline derivative characterized by a methyl group at position 5, a fluorine atom at position 8, and a hydroxyl group at position 4.

Properties

IUPAC Name |

ethyl 8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)8-6-15-11-9(14)5-4-7(2)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTJXMZDOOCUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 8-fluoroquinoline and ethyl acetoacetate.

Condensation Reaction: The initial step involves a condensation reaction between 8-fluoroquinoline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

Esterification: Finally, the carboxylate ester group is formed through esterification with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to remove the fluorine atom or reduce the quinoline ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with structurally related analogs from peer-reviewed studies and chemical databases.

Substituent Effects and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Observations :

- Methyl vs.

- Fluorine at Position 8: Present in all fluoroquinoline derivatives, fluorine’s electronegativity and small atomic size likely stabilize the molecule via hydrogen bonding or dipole interactions .

- Nitro vs. Hydroxy Groups: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () exhibits distinct electronic properties due to the nitro group, which may confer oxidative reactivity absent in hydroxyl-substituted analogs.

Biological Activity

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological properties, potential applications, and relevant research findings.

- Molecular Formula : C13H12FNO3

- Molecular Weight : 249.24 g/mol

- CAS Number : [Not specified]

Biological Activities

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate exhibits several biological activities that make it a valuable candidate for pharmaceutical development:

- Antimicrobial Activity :

-

Antitumor Properties :

- Research indicates that derivatives of quinolinecarboxylic acids, including this compound, possess antitumor activity. They interfere with cellular processes that promote cancer cell proliferation . The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

- Role in Drug Development :

- Fluorescent Probes :

Research Findings and Case Studies

Several studies have highlighted the biological activity of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate:

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of quinoline derivatives, ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate was tested against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential use in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate?

The compound can be synthesized via nucleophilic addition and cyclocondensation reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives are prepared by reducing 7-azido-8-nitroquinoline precursors, followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine. Spectral data (IR, MS, NMR) should confirm structural integrity . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight containers under dry, ventilated conditions at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, or static discharge. Use personal protective equipment (PPE), including gloves and goggles, and ensure access to eyewash stations and safety showers .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm substituent positions (e.g., fluorine and methyl groups) via - and -NMR chemical shifts.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing influenced by intermolecular interactions like C–H⋯O and C–H⋯F hydrogen bonds .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of derivatives?

Regioselectivity in quinoline derivatives is influenced by:

Q. What computational methods are suitable for predicting intermolecular interactions in its crystal structure?

- Density Functional Theory (DFT) : Calculate hydrogen bond strengths and molecular electrostatic potentials to predict packing motifs.

- Molecular Dynamics (MD) : Simulate thermal stability and solvent interactions. Cross-validate computational results with experimental X-ray data to ensure accuracy .

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Cross-technique validation : Compare NMR coupling constants with X-ray bond angles to resolve stereochemical ambiguities.

- Isotopic labeling : Use -NMR to track fluorine environments in complex mixtures.

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing spectral overlap .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.